molecular formula C10H15N3O6S2 B14666471 S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41286-98-0

S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14666471
CAS No.: 41286-98-0
M. Wt: 337.4 g/mol
InChI Key: SBQYWGXLAKUAKB-UHFFFAOYSA-N
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Description

S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a nitro group, a pyridine ring, and a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method starts with the nitration of 2-pyridinol to introduce the nitro group. This is followed by the reaction with 3-chloropropylamine to form the intermediate compound. Finally, the intermediate is reacted with sodium thiosulfate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiosulfate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiosulfate compounds.

Scientific Research Applications

S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiosulfate group may also play a role in modulating the compound’s activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen sulfate
  • S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen sulfite

Uniqueness

S-2-((3-(5-Nitro-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical and biological properties compared to its sulfate and sulfite analogs. This uniqueness makes it a valuable compound for specific applications where thiosulfate functionality is desired.

Properties

CAS No.

41286-98-0

Molecular Formula

C10H15N3O6S2

Molecular Weight

337.4 g/mol

IUPAC Name

5-nitro-2-[3-(2-sulfosulfanylethylamino)propoxy]pyridine

InChI

InChI=1S/C10H15N3O6S2/c14-13(15)9-2-3-10(12-8-9)19-6-1-4-11-5-7-20-21(16,17)18/h2-3,8,11H,1,4-7H2,(H,16,17,18)

InChI Key

SBQYWGXLAKUAKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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